molecular formula C13H11NO3 B8820563 1-(3-Methylphenoxy)-4-nitrobenzene CAS No. 2303-25-5

1-(3-Methylphenoxy)-4-nitrobenzene

Cat. No.: B8820563
CAS No.: 2303-25-5
M. Wt: 229.23 g/mol
InChI Key: DLKBRTKDSDXWNA-UHFFFAOYSA-N
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Description

1-(3-Methylphenoxy)-4-nitrobenzene is a nitroaromatic compound characterized by a nitro group (-NO₂) at the para position of a benzene ring and a 3-methylphenoxy substituent at the ortho position. This structure imparts unique electronic and steric properties, making it relevant in organic synthesis, coordination chemistry, and materials science.

Properties

CAS No.

2303-25-5

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

1-methyl-3-(4-nitrophenoxy)benzene

InChI

InChI=1S/C13H11NO3/c1-10-3-2-4-13(9-10)17-12-7-5-11(6-8-12)14(15)16/h2-9H,1H3

InChI Key

DLKBRTKDSDXWNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The electronic nature of substituents significantly influences reactivity and stability. Key comparisons include:

Compound Substituents Electronic Effects Key Observations References
1-(3-Methylphenoxy)-4-nitrobenzene -NO₂ (para), -O-C₆H₄-3-CH₃ (ortho) Moderate steric hindrance; electron-withdrawing (-NO₂) and donating (-O-) groups Likely exhibits polarizability and solvatochromism similar to azo-azomethines
4′-Methoxy-3-nitrobiphenyl -NO₂ (meta), -OCH₃ (para) Stronger electron-donating (-OCH₃) vs. -O-C₆H₄-CH₃ Enhanced resonance stabilization; altered UV/Vis absorption maxima compared to methylphenoxy analogs
1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene -Cl, -CF₃, -NO₂ Strong electron-withdrawing (-CF₃, -NO₂) and electron-withdrawing (-Cl) Increased acidity; higher thermal stability due to -CF₃

Key Insight: Methylphenoxy groups provide less electron withdrawal than -CF₃ or -Cl but better solubility in organic solvents compared to halogenated analogs .

Tautomeric Behavior and Solvatochromism

Tautomerism is critical in azo-azomethine derivatives. While this compound lacks azo groups, comparisons with related nitroaromatics reveal:

  • Azo-azomethines (e.g., 1-(3-formyl-4-hydroxyphenylazo)-4-nitrobenzene): Exhibit enol-imine/keto-amine tautomerism dependent on solvent polarity. Aliphatic diamines stabilize enol-imine forms, while aromatic diamines promote intermediate tautomers due to intramolecular hydrogen bonding .
  • This compound: Lacks tautomeric protons but may show solvatochromism similar to azo compounds, with absorption shifts in polar solvents .

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